PI4KIIIbeta-IN-10
PI4KIIIbeta-IN-10
PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases (IC50 = 3.6 nM).IC50 value: 3.6 nMTarget: PI4KIIIβin vitro: PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases. PI4KIIIbeta-IN-10 shows weak inhibition of PI3KC2γ (IC50 1 μM), PI3Kα (10 μM), and PI4KIIIα (3 μM), and <20% inhibition at concentrations up to 20 μM for PI4K2α, PI4K2β, and PI3Kβ. PI4KIIIbeta-IN-10 is also the most effective antiviral compound in a cellular model of hepatitis C virus replication, with the best balance of antiviral potency and low cellular toxicity[1].
Brand Name:
Vulcanchem
CAS No.:
1881233-39-1
VCID:
VC0003662
InChI:
InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
SMILES:
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
Molecular Formula:
C22H25N3O5S2
Molecular Weight:
475.6 g/mol
PI4KIIIbeta-IN-10
CAS No.: 1881233-39-1
Cat. No.: VC0003662
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases (IC50 = 3.6 nM).IC50 value: 3.6 nMTarget: PI4KIIIβin vitro: PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases. PI4KIIIbeta-IN-10 shows weak inhibition of PI3KC2γ (IC50 1 μM), PI3Kα (10 μM), and PI4KIIIα (3 μM), and <20% inhibition at concentrations up to 20 μM for PI4K2α, PI4K2β, and PI3Kβ. PI4KIIIbeta-IN-10 is also the most effective antiviral compound in a cellular model of hepatitis C virus replication, with the best balance of antiviral potency and low cellular toxicity[1]. |
|---|---|
| CAS No. | 1881233-39-1 |
| Molecular Formula | C22H25N3O5S2 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) |
| Standard InChI Key | PLUYFBRIGUAKBR-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |
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